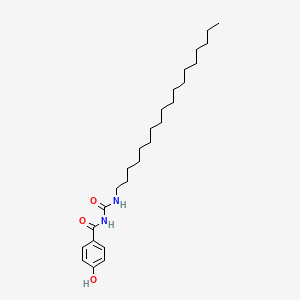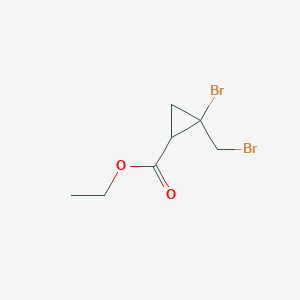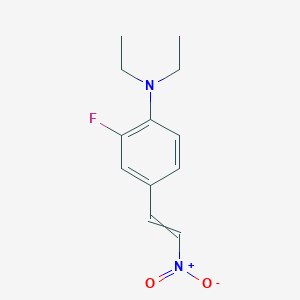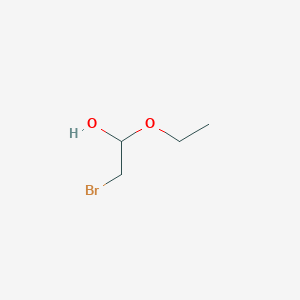
Diethyl 2-oxo-1-phenylpropyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-oxo-1-phenylpropyl phosphate is an organophosphorus compound with the molecular formula C13H19O4P It is a derivative of phosphoric acid and is characterized by the presence of a phenyl group and an oxo group attached to the propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-oxo-1-phenylpropyl phosphate can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where trialkyl phosphites react with haloacetones. For instance, the reaction of trialkyl phosphites with iodoacetone yields the desired product in good yields . Another method involves the acylation of methylphosphonates, which includes metalation followed by the reaction with acetyl chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Michaelis-Arbuzov reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity of the reagents and to minimize the presence of moisture, which can affect the yield .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-oxo-1-phenylpropyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphonates, and substituted phosphates, depending on the type of reaction and the reagents used .
Aplicaciones Científicas De Investigación
Diethyl 2-oxo-1-phenylpropyl phosphate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of diethyl 2-oxo-1-phenylpropyl phosphate involves its interaction with molecular targets through its phosphate group. This interaction can inhibit or activate specific enzymes or receptors, leading to various biological effects. The compound can also undergo hydrolysis to release phosphoric acid derivatives, which can further interact with biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to diethyl 2-oxo-1-phenylpropyl phosphate include:
- Diethyl (2-oxopropyl)phosphonate
- Dimethyl (2-oxopropyl)phosphonate
- Diethyl (2-oxo-1-phenylethyl)phosphonate
Uniqueness
This compound is unique due to its specific structural features, such as the phenyl group and the oxo group on the propyl chain. These features confer distinct chemical properties and reactivity, making it suitable for specific applications in organic synthesis and medicinal chemistry .
Propiedades
Número CAS |
192378-92-0 |
|---|---|
Fórmula molecular |
C13H19O5P |
Peso molecular |
286.26 g/mol |
Nombre IUPAC |
diethyl (2-oxo-1-phenylpropyl) phosphate |
InChI |
InChI=1S/C13H19O5P/c1-4-16-19(15,17-5-2)18-13(11(3)14)12-9-7-6-8-10-12/h6-10,13H,4-5H2,1-3H3 |
Clave InChI |
UWABAVPEOMEJOC-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OC(C1=CC=CC=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-(4-{2-[4-(Pyridin-2-YL)phenyl]ethyl}phenyl)-9H-carbazole](/img/structure/B12569213.png)
![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-2,3-dihydro-4h-pyran-4-one](/img/structure/B12569216.png)
![9-Ethyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B12569229.png)





![9-{[4-(3-Amino-3-oxopropyl)phenoxy]carbonyl}-10-methylacridin-10-ium](/img/structure/B12569248.png)
![4-[(Dimethylhydrazinylidene)methyl]benzonitrile](/img/structure/B12569249.png)
![Acetamide, N-[3-[[2-(2,4-dibromo-5-methoxyphenyl)ethyl]methylamino]propyl]-](/img/structure/B12569253.png)

